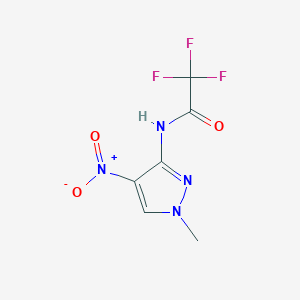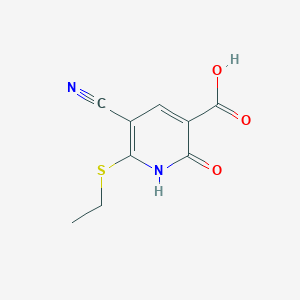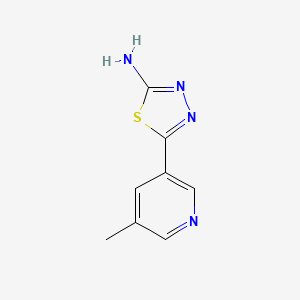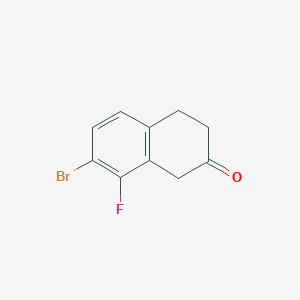
(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluoromethyl group attached to the pyrrolidine ring, along with Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups. These protecting groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate reaction conditions.
Protection of the Amine Group: The amine group is protected using Boc and Cbz protecting groups. This step involves the use of reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-Boc-N-Cbz-4-(trifluoromethyl)pyrrolidin-3-amine
- (3S,4R)-1-Boc-N-Cbz-4-(methyl)pyrrolidin-3-amine
- (3S,4R)-1-Boc-N-Cbz-4-(ethyl)pyrrolidin-3-amine
Uniqueness
(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H24F2N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl 3-(difluoromethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H24F2N2O4/c1-18(2,3)26-17(24)22-9-13(15(19)20)14(10-22)21-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,21,23) |
InChI Key |
AOVSGZBRLSCUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333827.png)

![1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15333832.png)



![2-(2-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15333861.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)
![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)

![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)

![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)
